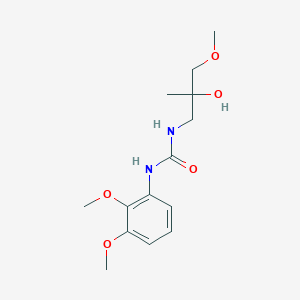
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as DMHU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMHU has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Hindered Ureas as Masked Isocyanates
Research indicates that hindered trisubstituted ureas, including compounds similar to 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, can undergo rapid and high-yielding acyl substitution with simple nucleophiles (amines, alcohols, thiols) under neutral conditions. This process involves a nucleophile-mediated proton-switch to generate either a zwitterionic precursor or directly an isocyanate. Such ureas offer potential in synthetic chemistry, especially in the preparation of amine derivatives, offering a method to convert a single urea into N-protected aniline derivatives incorporating common amine protecting groups (Hutchby et al., 2009).
Synthesis of Substituted Phenylureas from Methoxyphenols
Substituted phenylureas, like the compound , can be synthesized from methoxyphenols. One study details the synthesis of alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin, leading to the creation of new compounds. Such synthesis processes are important in expanding the range of chemically available compounds for various applications, including in the field of materials science and pharmaceutical research (Gardner et al., 1948).
Development of Enzyme-Linked Immunosorbent Assay
Compounds structurally related to 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, such as urea herbicides, have been the subject of research for the development of specific analytical methods like enzyme-linked immunosorbent assays (ELISAs). These methods enable the sensitive detection of such compounds in various matrices, which is crucial for environmental monitoring and quality control in agricultural practices (Katmeh et al., 1994).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-14(18,9-19-2)8-15-13(17)16-10-6-5-7-11(20-3)12(10)21-4/h5-7,18H,8-9H2,1-4H3,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFPZNJQSNPXST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C(=CC=C1)OC)OC)(COC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-6-[(2-methoxy-2-oxoethyl)sulfanyl]thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2392057.png)
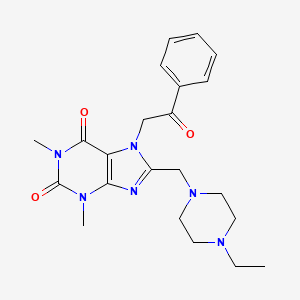
![N-(4-fluorophenyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2392059.png)
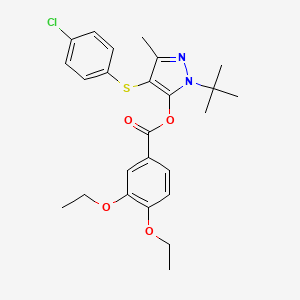


![N-(5-(4-(N,N-dimethylsulfamoyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2392065.png)
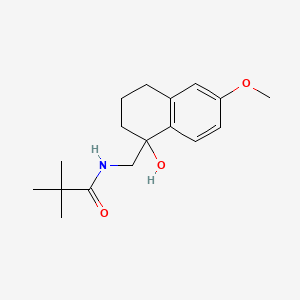
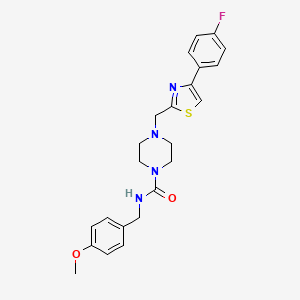

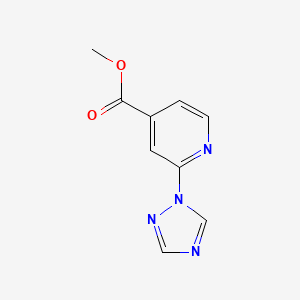

![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)